molecular formula C34H45Br2N5S3 B14770708 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene

2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene

Cat. No.: B14770708
M. Wt: 779.8 g/mol
InChI Key: VMZJFNWDRAGXDD-UHFFFAOYSA-N
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Description

2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene is a complex organic compound that contains a DPP (diketopyrrolopyrrole) moiety. This compound is known for its applications in organic semiconductors, particularly in the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene typically involves the Stille Coupling polymerization method. This method uses 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and 5,5’-di(thiophen-2-yl)-2,2’-biselenophene as starting materials .

Industrial Production Methods: Industrial production of this compound involves high-purity monomer synthesis, which is crucial for optimizing the performance of organic semiconductors. The process ensures that the compound has a purity of over 98%, which is essential for its application in OFETs and OPVs .

Chemical Reactions Analysis

Types of Reactions: 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include bromine, thiophene, and various catalysts that facilitate the Stille Coupling polymerization. The reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions are high-mobility p-type polymers, which are used in the fabrication of thin-film transistors and other semiconductor devices .

Scientific Research Applications

2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene involves its strong acceptor unit, which has a planar conjugated bicyclic structure. This structure engages in stronger π–π interactions, allowing for the tuning of the band-gap and energy levels of polymer organic semiconductors .

Comparison with Similar Compounds

Similar Compounds:

  • 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
  • 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Uniqueness: What sets 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene apart is its unique combination of a DPP moiety with long alkyl chains, which enhances its solubility and crystallization capacity. This makes it particularly effective in the development of high-performance organic semiconductors .

Properties

Molecular Formula

C34H45Br2N5S3

Molecular Weight

779.8 g/mol

IUPAC Name

2,8-bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5λ4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene

InChI

InChI=1S/C34H45Br2N5S3/c1-3-5-7-9-11-12-14-16-18-24(17-15-13-10-8-6-4-2)23-41-37-31-29(25-19-21-27(35)42-25)33-34(40-44-39-33)30(32(31)38-41)26-20-22-28(36)43-26/h19-22,24H,3-18,23H2,1-2H3

InChI Key

VMZJFNWDRAGXDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1N=C2C(=C3C(=C(C2=N1)C4=CC=C(S4)Br)N=S=N3)C5=CC=C(S5)Br

Origin of Product

United States

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